methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, a phenyl group substituted with a methylsulfanyl group, and a carboxylate ester functional group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable β-dicarbonyl compound in the presence of a base.
Introduction of the Phenyl Group: The phenyl group substituted with a methylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.
Phenyl-Substituted Thiazoles: Compounds with phenyl groups substituted at different positions on the thiazole ring.
Carboxylate Esters: Compounds with similar ester functional groups but different heterocyclic cores.
Uniqueness
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems
Biological Activity
Methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and data.
The compound can be synthesized through a series of chemical reactions involving thiazolo[3,2-a]pyrimidine derivatives. The synthesis typically involves cyclodehydration processes using polyphosphoric acid to yield the desired thiazolo structure. Characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. A study demonstrated that several derivatives showed improved antibacterial properties compared to their open analogs. Specifically, compounds with higher lipophilicity values (ClogP) were associated with enhanced activity against various bacterial strains .
Compound | Antibacterial Activity | ClogP Value |
---|---|---|
2a | Moderate | 6.47 |
2b | Moderate | 7.92 |
2c | Moderate | 6.70 |
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that certain derivatives could inhibit pro-inflammatory cytokines in cell lines stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.0 |
HCT-116 | 15.5 |
T47D | 12.8 |
The mechanism by which thiazolo[3,2-a]pyrimidine derivatives exert their biological effects is multifaceted. They are believed to interact with key cellular targets involved in proliferation and apoptosis pathways. For example, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer cell signaling .
Case Studies
- Antibacterial Study : A series of thiazolo[3,2-a]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly affected antibacterial potency.
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, this compound was found to inhibit cell growth effectively in a dose-dependent manner.
Properties
Molecular Formula |
C17H18N2O3S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N2O3S2/c1-9-13(16(21)22-3)14(11-5-7-12(23-4)8-6-11)19-15(20)10(2)24-17(19)18-9/h5-8,10,14H,1-4H3 |
InChI Key |
IVEYBOAKYPGGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
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